molecular formula C18H16N4 B8399316 6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile

6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile

Cat. No.: B8399316
M. Wt: 288.3 g/mol
InChI Key: ZBDLINQVYWEFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile typically involves multi-step organic reactions. The process begins with the preparation of the picolinonitrile core, followed by the introduction of the ethyl chain and the imidazole group. Common reagents used in these reactions include nitriles, alkyl halides, and imidazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s structure.

    Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a ligand for imaging studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-(1-methyl-4-phenyl-1H-imidazol-2-yl)ethyl)picolinonitrile stands out due to its specific combination of functional groups and structural features. This uniqueness makes it a valuable compound for studying specific chemical reactions and biological interactions that may not be possible with other similar compounds.

Properties

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

6-[2-(1-methyl-4-phenylimidazol-2-yl)ethyl]pyridine-2-carbonitrile

InChI

InChI=1S/C18H16N4/c1-22-13-17(14-6-3-2-4-7-14)21-18(22)11-10-15-8-5-9-16(12-19)20-15/h2-9,13H,10-11H2,1H3

InChI Key

ZBDLINQVYWEFMG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1CCC2=NC(=CC=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

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